Chloromethyl 6-chlorohexanoate
Description
Chloromethyl 6-chlorohexanoate is a chlorinated ester compound characterized by a hexanoate backbone (six-carbon chain) with a chlorine atom at the sixth carbon and a chloromethyl group (-CH₂Cl) as the ester substituent. Based on analogous compounds (e.g., Ethyl 6-chlorohexanoate , Chloromethyl 6-chloroheptanoate ), we infer the following:
- Molecular formula: Likely C₇H₁₁Cl₂O₂ (hexanoate chain: C₆H₁₁O₂; chloromethyl group: CH₂Cl).
- Molecular weight: Estimated ~197.07 g/mol (calculated from atomic masses).
- Reactivity: The chloromethyl group may enhance electrophilicity, favoring nucleophilic substitution reactions compared to non-chlorinated esters.
Properties
CAS No. |
80418-57-1 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
chloromethyl 6-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c8-5-3-1-2-4-7(10)11-6-9/h1-6H2 |
InChI Key |
NFZSDYANLAMKQW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 6-chlorohexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted derivatives of this compound.
Hydrolysis Products: The primary products of hydrolysis are 6-chlorohexanoic acid and chloromethyl alcohol.
Scientific Research Applications
Chloromethyl 6-chlorohexanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of chloromethyl 6-chlorohexanoate involves its reactivity as an ester and a chloromethyl compound. The ester group can undergo hydrolysis, while the chloromethyl group can participate in substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Ethyl 6-Chlorohexanoate (C₈H₁₅ClO₂)
| Property | Ethyl 6-Chlorohexanoate | Chloromethyl 6-Chlorohexanoate |
|---|---|---|
| Molecular Weight | 178.656 g/mol | ~197.07 g/mol (estimated) |
| Ester Group | Ethyl (-OCH₂CH₃) | Chloromethyl (-OCH₂Cl) |
| Chlorine Position | Sixth carbon of hexanoate chain | Sixth carbon of hexanoate chain |
| Reactivity | Less reactive ester group | Higher reactivity due to -CH₂Cl |
| Applications | Intermediate in organic synthesis | Likely specialized synthesis |
Key Differences :
- The chloromethyl group in this compound increases its molecular weight by ~18.4 g/mol compared to the ethyl analog.
- The -CH₂Cl group may render this compound more susceptible to hydrolysis or nucleophilic attack, making it useful in alkylation reactions but requiring stricter storage conditions .
Chloromethyl 6-Chloroheptanoate (C₈H₁₃Cl₂O₂)
| Property | Chloromethyl 6-Chloroheptanoate | This compound |
|---|---|---|
| Chain Length | Heptanoate (7-carbon chain) | Hexanoate (6-carbon chain) |
| Molecular Weight | 155.50 g/mol | ~197.07 g/mol (estimated) |
| Chlorine Position | Sixth carbon of heptanoate chain | Sixth carbon of hexanoate chain |
Key Differences :
Dichloroacetic Acid Hexyl Ester (C₈H₁₄Cl₂O₂)
| Property | Dichloroacetic Acid Hexyl Ester | This compound |
|---|---|---|
| Chlorine Substitution | Two Cl on acetate group | One Cl on hexanoate chain |
| Ester Group | Hexyl (-OCH₂CH₂CH₂CH₂CH₂CH₃) | Chloromethyl (-OCH₂Cl) |
| Molecular Weight | 155.50 g/mol | ~197.07 g/mol (estimated) |
Key Differences :
- This compound’s single chlorine on the chain may prioritize alkylation over acid-driven reactions.
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